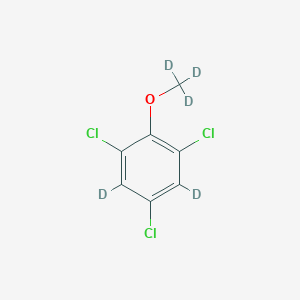
2,4,6-Trichloroanisole-d5
Overview
Description
2,4,6-Trichloroanisole-d5 is a deuterium-labeled analog of 2,4,6-trichloroanisole. It belongs to the class of chloroanisoles, which are known for their role as contaminants in various industries, particularly in the wine industry where they contribute to cork taint . The compound has a molecular formula of Cl3C6D2OCD3 and a molecular weight of 216.50 g/mol .
Mechanism of Action
Target of Action
2,4,6-Trichloroanisole-d5 (TCA-d5) is a deuterium-labeled analog of 2,4,6-Trichloroanisole (TCA) . TCA is known to interact with olfactory receptors, attenuating olfactory transduction by suppressing cyclic nucleotide-gated channels . As a deuterium-labeled analog, TCA-d5 likely interacts with the same targets.
Mode of Action
It is known that tca can suppress the activity of cyclic nucleotide-gated channels in olfactory receptors . This interaction disrupts the normal functioning of these receptors, leading to a decrease in the perception of smell.
Biochemical Pathways
TCA is a fungal metabolite produced from the fungicide 2,4,6-trichlorophenol . Fungi synthesize phenol from glucose following the pentose phosphate and shikimic acid pathways . As a deuterium-labeled analog, TCA-d5 is likely synthesized through similar pathways.
Pharmacokinetics
Tca has been quantitated in bark cork stoppers by supercritical fluid extraction (sfe) method . This suggests that TCA, and by extension TCA-d5, can be absorbed and distributed in various environments.
Result of Action
The primary result of TCA’s action is the disruption of olfactory perception, leading to a musty or moldy smell . This is most notably observed in the wine industry, where TCA contamination can lead to 'cork taint’ . Given its structural similarity to TCA, TCA-d5 is likely to have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of TCA-d5. For instance, TCA contamination in wines is often due to environmental sources . Furthermore, the degradation of TCA can be catalyzed by raw bauxite via ozonation in water , suggesting that the presence of certain substances in the environment can influence the stability of TCA and likely TCA-d5.
Biochemical Analysis
Biochemical Properties
2,4,6-Trichloroanisole-d5 is involved in biochemical reactions, particularly in the context of its role as a contaminant. It is formed by the biomethylation of 2,4,6-trichlorophenol
Molecular Mechanism
It is known to be formed by the biomethylation of 2,4,6-trichlorophenol This suggests that it may interact with enzymes involved in methylation processes
Metabolic Pathways
It is known to be formed by the biomethylation of 2,4,6-trichlorophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloroanisole-d5 typically involves the deuteration of 2,4,6-trichloroanisole. This process can be achieved through various methods, including the use of deuterated reagents and solvents. One common method involves the reaction of 2,4,6-trichlorophenol with deuterated methanol in the presence of a base to form the deuterated anisole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The compound is often produced in specialized facilities equipped to handle deuterated chemicals and ensure the safety and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloroanisole-d5 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated anisoles or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted anisoles depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include less chlorinated anisoles and other reduced compounds.
Scientific Research Applications
2,4,6-Trichloroanisole-d5 is widely used in scientific research, particularly as an analytical standard. Its applications include:
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloroanisole: The non-deuterated analog, known for its role in cork taint.
2,4,6-Tribromoanisole: A similar compound with bromine atoms instead of chlorine, also known for causing off-flavors in food and beverages.
2,3,6-Trichloroanisole: Another chloroanisole with a different substitution pattern, contributing to similar sensory defects.
Uniqueness
2,4,6-Trichloroanisole-d5 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated analogs in complex mixtures .
Properties
IUPAC Name |
1,3,5-trichloro-2,4-dideuterio-6-(trideuteriomethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3/i1D3,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVOGSZTONGSQY-RHIBPKLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)OC([2H])([2H])[2H])Cl)[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583578 | |
| Record name | 1,3,5-Trichloro-2-[(~2~H_3_)methyloxy](~2~H_2_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352439-08-8 | |
| Record name | 1,3,5-Trichloro-2-[(~2~H_3_)methyloxy](~2~H_2_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trichloroanisole-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)


![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)


